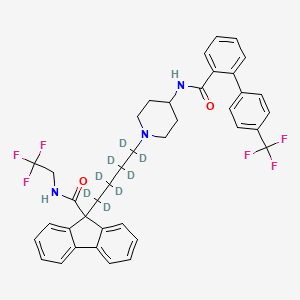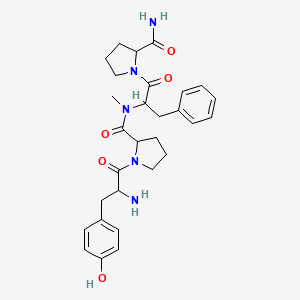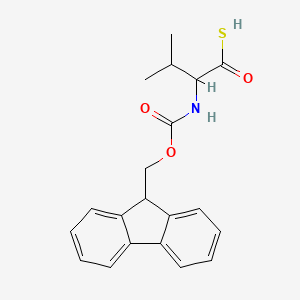
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid is a compound used primarily in peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protecting group commonly used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-3-methylbutanethioic S-acid typically involves the protection of the amino group with the Fmoc group. The process begins with the amino acid, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The Fmoc group is introduced via an E1cB β-elimination mechanism, which is efficient with bases having a high pKa and low steric hindrance .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple samples simultaneously. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with high purity and yield .
化学反応の分析
Types of Reactions
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted amino acids from nucleophilic substitution reactions .
科学的研究の応用
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in the development of peptide-based drugs and therapeutic agents.
Medicine: Utilized in the design of peptide vaccines and diagnostic tools.
Industry: Applied in the production of bioactive peptides for various industrial applications.
作用機序
The mechanism of action of Fmoc-(S)-2-amino-3-methylbutanethioic S-acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to prevent unwanted reactions at the amino site. During the synthesis process, the Fmoc group is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation. The molecular targets and pathways involved include the activation of the carboxyl group of the amino acid and the subsequent formation of peptide bonds .
類似化合物との比較
Similar Compounds
Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Similar in structure but contains a trifluoromethyl group.
Fmoc-(S)-2-amino-3-methylglutamic acid: Contains an additional carboxyl group.
Fmoc-(S)-2-amino-3-methylbutanoic acid: Lacks the thiol group.
Uniqueness
Fmoc-(S)-2-amino-3-methylbutanethioic S-acid is unique due to the presence of the thiol group, which allows for specific chemical modifications and reactions that are not possible with other similar compounds. This makes it particularly valuable in the synthesis of peptides with unique properties and functions .
特性
分子式 |
C20H21NO3S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanethioic S-acid |
InChI |
InChI=1S/C20H21NO3S/c1-12(2)18(19(22)25)21-20(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,23)(H,22,25) |
InChIキー |
PBLJDXXXTXTWOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


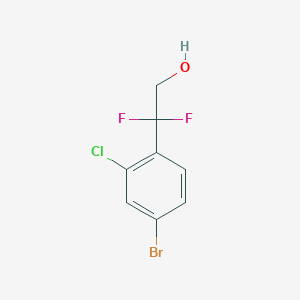
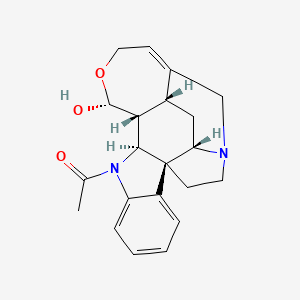
![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)


![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)
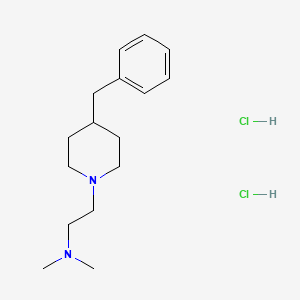
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)

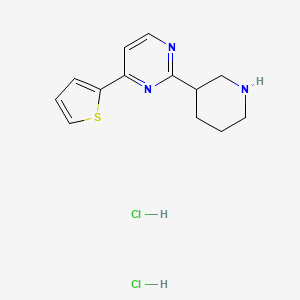
![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
